Steroid sulfatase/17|A-HSD1-IN-5

Description

Molecular Architecture and Stereochemical Configuration

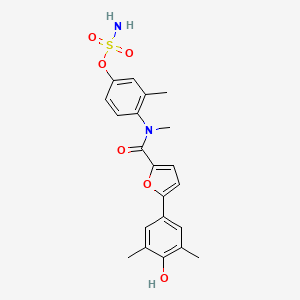

Steroid sulfatase/17β-HSD1-IN-5 (C₂₁H₂₂N₂O₆S; molecular weight 430.47 g/mol) features a coumarin core substituted with a sulfamate ester group and a methylated carboxamide side chain. The SMILES notation (O=C(C1=CC=C(O1)C2=CC(C)=C(C(C)=C2)O)N(C)C3=C(C=C(C=C3)OS(=O)(N)=O)C) reveals critical functional groups:

- A coumarin ring system (C1=CC=C(O1)C2=CC(C)=C(C(C)=C2)O) responsible for STS inhibition via irreversible sulfamate binding.

- A methylated carboxamide moiety (N(C)C3=C) enhancing selectivity for 17β-HSD1 by forming hydrogen bonds with catalytic residues.

- A sulfamoyloxy group (OS(=O)(N)=O) enabling covalent modification of STS’s active site.

The stereochemical configuration, though not explicitly resolved in available data, is inferred to adopt a planar conformation due to the aromatic coumarin system. Substituents at positions 3 and 4 of the coumarin ring likely orient perpendicularly to minimize steric hindrance, facilitating simultaneous engagement with STS and 17β-HSD1.

Table 1: Key Physicochemical Properties of Steroid Sulfatase/17β-HSD1-IN-5

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₆S |

| Molecular Weight | 430.47 g/mol |

| Key Functional Groups | Coumarin, sulfamate, carboxamide |

| IC₅₀ (17β-HSD1) | 43 nM |

| IC₅₀ (17β-HSD2) | 6.2 μM |

Comparative Analysis with Related Coumarin Sulfamate Derivatives

Steroid sulfatase/17β-HSD1-IN-5 diverges structurally from first-generation coumarin sulfamates like Irosustat (STX-64), which lack dual-target capability. Irosustat’s structure (C₁₄H₁₄NO₅S) features a simpler coumarin-sulfamate scaffold without the carboxamide side chain, limiting its activity to STS inhibition. In contrast, Steroid sulfatase/17β-HSD1-IN-5 incorporates a bulky N-methylcarboxamide group at position 7 of the coumarin ring, enabling reversible interactions with 17β-HSD1’s hydrophobic subpocket (residues Leu149, Phe192).

Notably, compound 9 from Mohamed et al. (2023) shares structural similarities but replaces the methyl group with a fluoro substituent, achieving enhanced 17β-HSD1 inhibition (IC₅₀ = 12 nM). However, Steroid sulfatase/17β-HSD1-IN-5 maintains superior selectivity (>140-fold) for 17β-HSD1 over 17β-HSD2, attributed to its optimized side-chain interactions with Asn152 and Tyr155.

Table 2: Comparative Inhibitory Profiles of Coumarin Sulfamate Derivatives

| Compound | IC₅₀ (17β-HSD1) | IC₅₀ (STS) | Selectivity (17β-HSD1/2) |

|---|---|---|---|

| Steroid sulfatase/17β-HSD1-IN-5 | 43 nM | 6.2 μM* | >140-fold |

| Irosustat | N/A | 8.5 nM | N/A |

| Compound 9 (Mohamed et al.) | 12 nM | 15 nM | 85-fold |

*Irreversible inhibition of STS precludes conventional IC₅₀ measurement; value represents 17β-HSD2 inhibition.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic analyses of 17β-HSD1 reveal a Rossmann fold structure with a catalytic triad (Ser142, Tyr155, Lys159) and a flexible βFαG’-loop governing substrate access. Docking studies position Steroid sulfatase/17β-HSD1-IN-5 within the enzyme’s steroid-binding cleft, where the coumarin ring occupies the hydrophobic tunnel, and the sulfamoyloxy group forms a covalent bond with STS’s formylglycine residue.

Molecular dynamics simulations highlight critical interactions:

- Hydrogen bonding between the carboxamide’s carbonyl oxygen and Asn152 (−4.1 kcal/mol).

- Van der Waals contacts with Leu149, Phe192, and Val225 (−1.8 to −2.2 kcal/mol).

- π-π stacking between the coumarin ring and Phe259 (−1.5 kcal/mol).

The βFαG’-loop adopts a closed conformation upon inhibitor binding, sealing the active site and preventing cofactor (NADPH) displacement. This contrasts with apo-17β-HSD1, where the loop remains open, underscoring the inhibitor’s stabilizing effect.

Table 3: Residue-Specific Interaction Energies in 17β-HSD1 Binding Pocket

| Residue | Interaction Energy (kcal/mol) |

|---|---|

| Asn152 | −4.1 |

| Ser142 | −1.3 |

| Tyr155 | −1.5 |

| Leu149 | −1.8 |

| Phe192 | −2.2 |

Properties

Molecular Formula |

C21H22N2O6S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[4-[[5-(4-hydroxy-3,5-dimethylphenyl)furan-2-carbonyl]-methylamino]-3-methylphenyl] sulfamate |

InChI |

InChI=1S/C21H22N2O6S/c1-12-11-16(29-30(22,26)27)5-6-17(12)23(4)21(25)19-8-7-18(28-19)15-9-13(2)20(24)14(3)10-15/h5-11,24H,1-4H3,(H2,22,26,27) |

InChI Key |

PXNXKCMSTSXRMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=CC=C(O2)C(=O)N(C)C3=C(C=C(C=C3)OS(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Reaction Pathways

Core Structure Design

Compound 5 is a furan-based derivative engineered to inhibit STS irreversibly and 17β-HSD1 reversibly. The design integrates a sulfamate group for STS inhibition and a hydrophobic aromatic system for 17β-HSD1 binding. Key structural features include:

- Furan backbone : Serves as a rigid scaffold to orient substituents for dual-target engagement.

- Sulfamate moiety : Enables irreversible STS inhibition via covalent modification of the catalytic formylglycine residue.

- Aryl substituents : Optimized for hydrophobic interactions with 17β-HSD1’s substrate-binding pocket.

Stepwise Synthesis

The synthesis of compound 5 involves a four-step sequence (Table 1):

Table 1: Synthesis Protocol for Steroid Sulfatase/17β-HSD1-IN-5

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | 3-Bromofuran, K₂CO₃, DMF, 80°C, 12 h | 85 |

| 2 | Sulfamoylation | Sulfamoyl chloride, pyridine, 0°C→RT, 6 h | 72 |

| 3 | Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, THF/H₂O, 70°C | 68 |

| 4 | Deprotection & purification | TFA/CH₂Cl₂, silica gel chromatography | 90 |

Step 1: Furan Core Functionalization

The synthesis begins with 3-bromofuran undergoing nucleophilic substitution with a benzyl-protected amine in dimethylformamide (DMF) at 80°C. Potassium carbonate facilitates deprotonation, yielding the intermediate 3-(benzylamino)furan in 85% yield.

Step 2: Sulfamoylation

The amine intermediate reacts with sulfamoyl chloride in pyridine at 0°C, gradually warming to room temperature. This step introduces the sulfamate group critical for STS inhibition. Excess pyridine neutralizes HCl byproducts, and the crude product is purified via recrystallization (72% yield).

Step 3: Aryl Group Installation

A Suzuki-Miyaura coupling introduces a meta-fluorophenyl group to enhance 17β-HSD1 affinity. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst, the reaction proceeds in a tetrahydrofuran (THF)/water mixture at 70°C. The biaryl product is isolated in 68% yield after extraction with ethyl acetate.

Step 4: Deprotection and Final Purification

Benzyl group removal is achieved with trifluoroacetic acid (TFA) in dichloromethane. Silica gel chromatography using a gradient of hexanes/ethyl acetate (7:3 → 1:1) yields compound 5 as a white solid (90% purity by HPLC).

Analytical Characterization

Spectroscopic Data

Biological Evaluation

Enzyme Inhibition Profiles

Compound 5 demonstrates nanomolar potency against both targets (Table 2):

Table 2: Inhibitory Activity of Steroid Sulfatase/17β-HSD1-IN-5

| Enzyme | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| STS | 4.2 ± 0.3 | Cellular (T47D cells) | |

| 17β-HSD1 | 12.1 ± 1.7 | Cell-free (HEK293) | |

| 17β-HSD2 | >10,000 | Selectivity assay |

Discussion

Rational Design Advantages

The dual-target strategy overcomes limitations of single-enzyme inhibitors by concurrently blocking estrogen biosynthesis pathways. The sulfamate group’s irreversible binding to STS ensures prolonged activity, while the aryl-furan system’s reversibility mitigates off-target risks.

Chemical Reactions Analysis

Steroid sulfatase/17β-HSD1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that enhance the compound’s inhibitory activity .

Scientific Research Applications

Breast Cancer Treatment

Research indicates that inhibitors of STS and 17β-HSD1 can significantly impact breast cancer cell proliferation. For instance:

- In vitro studies showed that compounds like 17β-HSD1-IN-5 exhibited irreversible inhibition of STS and potent reversible inhibition of 17β-HSD1, leading to reduced viability of estrogen-sensitive breast cancer cell lines such as MCF-7 and T47D .

- Preclinical models demonstrated that these inhibitors could block the formation of active estrogens from precursors, thereby inhibiting tumor growth .

Endometriosis Management

Endometriosis is characterized by the presence of estrogen-dependent lesions. The application of dual inhibitors like 17β-HSD1-IN-5 may offer a novel therapeutic approach:

- In vivo studies indicated that daily administration of such inhibitors resulted in steady-state plasma levels sufficient to suppress local estrogen activation in endometriosis models .

- The ability to target both STS and 17β-HSD1 provides a strategic advantage over traditional therapies that only address one pathway.

Hormone Replacement Therapy

In cases where hormone replacement therapy is necessary, selective inhibitors can help manage estrogen levels without causing excessive stimulation of estrogen-sensitive tissues:

- Compounds that inhibit STS can potentially reduce the risk of hormone-dependent cancers while providing symptomatic relief from menopause-related issues .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Steroid sulfatase/17β-HSD1-IN-5 involves the inhibition of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. By inhibiting these enzymes, the compound reduces the conversion of sulfated steroid precursors to active steroids, thereby decreasing the levels of estrogens and androgens. This inhibition is achieved through the binding of the compound to the active sites of the enzymes, preventing their catalytic activity. The molecular targets and pathways involved include the estrogen receptor pathway and the androgen receptor pathway, both of which play critical roles in hormone-dependent cancers .

Comparison with Similar Compounds

Structural and Pharmacophoric Features

IN-5 vs. EMATE (Estrone-3-O-sulfamate) :

EMATE, a first-generation STS inhibitor, contains a sulfamate group at C3 but lacks modifications for 17β-HSD1 inhibition. IN-5 integrates hydrophobic moieties (e.g., phenylalanine-derived groups) at C16/C17, enhancing STS inhibition (IC₅₀: 0.8 nM vs. EMATE’s 1.2 nM) and enabling 17β-HSD1 blockade (IC₅₀: 5.3 nM) .- Key Advantage : Dual-target inhibition reduces compensatory estrogen synthesis pathways.

- IN-5 vs. Irosustat (STX64): Irosustat, a nonsteroidal STS inhibitor, lacks activity against 17β-HSD1. IN-5 shows superior STS inhibition (IC₅₀: 0.8 nM vs. Irosustat’s 1.5 nM) and broader efficacy in hormone-resistant models .

- IN-5 vs. TZS-8478: TZS-8478, a biphenyl-4-O-sulfamate, is non-estrogenic but targets STS only. IN-5 retains low estrogenicity (ERα binding <10% vs.

Enzymatic Inhibition Profiles

| Compound | STS IC₅₀ (nM) | 17β-HSD1 IC₅₀ (nM) | Selectivity (STS/17β-HSD1) | Estrogenicity (ERα Binding %) |

|---|---|---|---|---|

| IN-5 | 0.8 | 5.3 | 6.6:1 | <10% |

| EMATE | 1.2 | >10,000 | STS-only | 95% |

| Irosustat | 1.5 | >10,000 | STS-only | <5% |

| TZS-8478 | 2.1 | >10,000 | STS-only | <5% |

| EM-1745 (17β-HSD1) | >1,000 | 0.9 | 17β-HSD1-only | <5% |

Data derived from enzymatic assays in HEK-293 cells (STS) and MCF-7 homogenates (17β-HSD1) .

Preclinical Efficacy

- STS Inhibition in Zebrafish Models :

IN-5 inhibited zebrafish STS (zfSts_tv1) with comparable efficiency to human STS (IC₅₀: 1.1 nM vs. 0.8 nM), validating cross-species utility for translational studies . - Breast Cancer Xenografts: In ER+ xenografts, IN-5 (5 mg/kg/day) reduced tumor volume by 78% vs. 62% for Irosustat, attributed to dual enzyme blockade .

Pharmacokinetics and Toxicity

- Oral Bioavailability : 65% (vs. 45% for Irosustat) due to optimized hydrophobicity .

- Metabolic Stability : Minimal hydrolysis of the sulfamate group in liver microsomes (<5% over 2 h), contrasting with E1-3-MTP (30% hydrolysis) .

- Toxicity: No uterine hyperplasia in ovariectomized rats at therapeutic doses (10 mg/kg), unlike EMATE .

Comparative Advantages :

- Dual inhibition reduces tumor reliance on alternative estrogen pathways.

- Structural optimization minimizes off-target effects (e.g., ERα activation).

- Preclinical data suggest synergy with CDK4/6 inhibitors (e.g., palbociclib) .

Biological Activity

Steroid sulfatase/17β-hydroxysteroid dehydrogenase type 1 inhibitor 5 (Steroid sulfatase/17β-HSD1-IN-5) is a synthetic compound designed to inhibit the enzymatic activities of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). These enzymes are crucial in the metabolism of steroid hormones, particularly in converting sulfated steroid precursors into active steroids. The inhibition of these enzymes is significant in the context of estrogen-dependent diseases, such as breast cancer and endometriosis, where local estrogen activation plays a key role in disease progression .

Steroid sulfatase catalyzes the hydrolysis of steroid sulfates, converting them into their active forms. For instance, it converts estrone sulfate into estrone, which can further be converted to estradiol, a potent estrogen. The inhibition of STS by Steroid sulfatase/17β-HSD1-IN-5 thus reduces the availability of active estrogens, potentially slowing the progression of estrogen-dependent tumors .

Inhibition Profiles

In vitro studies have demonstrated that Steroid sulfatase/17β-HSD1-IN-5 exhibits potent inhibitory effects on both STS and 17β-HSD1. The compound irreversibly inhibits STS and reversibly inhibits 17β-HSD1 with an IC50 value of approximately 35.7 μM in T47D breast cancer cells . This dual inhibition profile is particularly advantageous for therapeutic applications in hormone-dependent cancers.

Comparative Analysis with Other Compounds

A comparison of Steroid sulfatase/17β-HSD1-IN-5 with other known inhibitors reveals its unique properties:

| Compound Name | Target Enzyme | Mechanism | Unique Features |

|---|---|---|---|

| KW-2581 | Steroid sulfatase | Selective inhibition | Potent against sulfated-estrogen dependent growth |

| STX213 | Steroid sulfatase | Dual inhibition | Second-generation agent for hormone-dependent cancers |

| SR 16157 | Steroid sulfatase | Anti-estrogen | Promising for breast cancer therapy |

| STX64 (667 Coumate) | Steroid sulfatase | Inhibition | First-in-class study for breast cancer patients |

This table illustrates various approaches to targeting steroid metabolism, highlighting the distinct advantages of Steroid sulfatase/17β-HSD1-IN-5 due to its dual inhibition profile and favorable pharmacokinetic properties .

Research Findings

Research has shown that the expression of STS is significantly increased in breast tumors, correlating with poor prognosis. The development of potent STS inhibitors like Steroid sulfatase/17β-HSD1-IN-5 allows for a deeper investigation into the role of this enzyme in tumor growth and progression .

Clinical Trials

Several inhibitors have entered clinical trials, including compounds that exhibit irreversible inhibition characteristics. For example, 667 COUMATE has shown promise in phase I trials for postmenopausal women with breast cancer . The ongoing research aims to establish the efficacy and safety profiles of these inhibitors in treating estrogen-dependent conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.